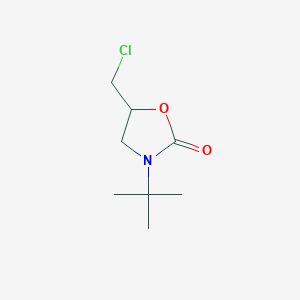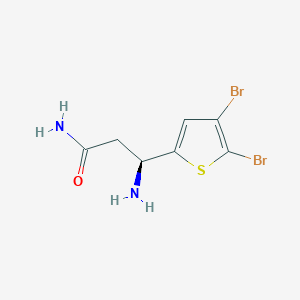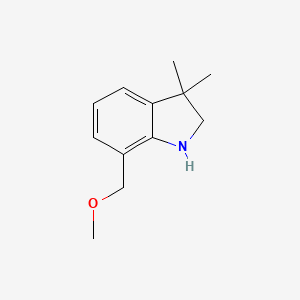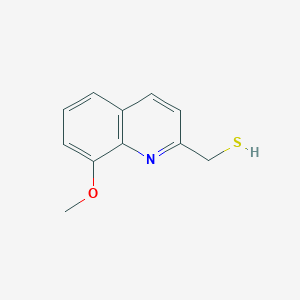
(8-Methoxyquinolin-2-YL)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxyquinolin-2-YL)methanethiol is a chemical compound with the molecular formula C₁₁H₁₁NOS It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a methanethiol group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-YL)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Substitution Reaction: A substitution reaction is carried out to introduce the methanethiol group at the 2nd position of the quinoline ring. This can be achieved using reagents such as thiols and appropriate catalysts under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methoxyquinolin-2-YL)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the methoxy group.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Various derivatives can be synthesized by substitution reactions at the methoxy or thiol groups.
Applications De Recherche Scientifique
(8-Methoxyquinolin-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (8-Methoxyquinolin-2-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thiol groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound without the methoxy and thiol substitutions.
8-Methoxyquinoline: Lacks the methanethiol group.
2-Mercaptoquinoline: Lacks the methoxy group.
Uniqueness
(8-Methoxyquinolin-2-YL)methanethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11NOS |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
(8-methoxyquinolin-2-yl)methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-10-4-2-3-8-5-6-9(7-14)12-11(8)10/h2-6,14H,7H2,1H3 |
Clé InChI |
WYJJRBANYHIONC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(C=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


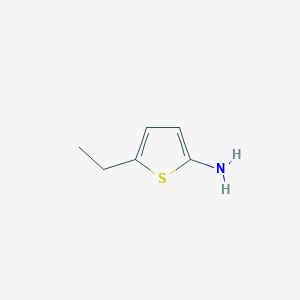
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)

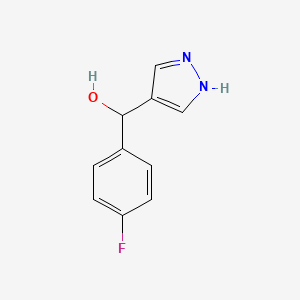
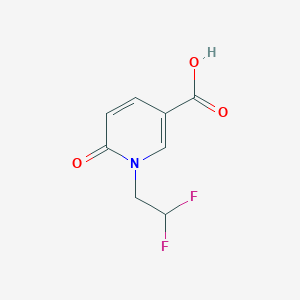
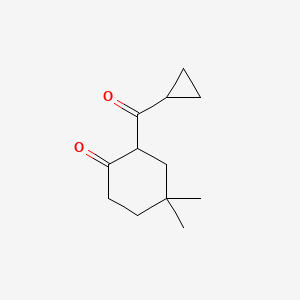
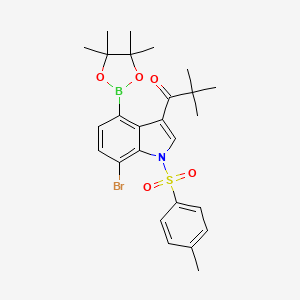
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
